

Elucidation of the Chemical Structure of N-MethylNicotinium: An In-depth Technical Guide

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Compound of Interest

Compound Name: **N-MethylNicotinium**

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Abstract

N-MethylNicotinium, a quaternary ammonium compound, is a significant metabolite of nicotine and a subject of interest in neuropharmacology and toxicology. This technical guide provides a comprehensive overview of the elucidation of its chemical structure, drawing upon data from spectroscopic analysis and synthetic methodologies. Detailed experimental protocols, quantitative data summaries, and visualizations of relevant pathways are presented to serve as a valuable resource for researchers in the field.

Chemical Identity and Structure

N-MethylNicotinium is the product of N-methylation of the pyridine nitrogen of nicotine. Its chemical identity is well-established, and its structure has been confirmed through various analytical techniques.

Identifier	Value	Source
IUPAC Name	1-methyl-3-(1-methylpyrrolidin-2-yl)pyridin-1-ium	[1]
Synonyms	N-Methylnicotinium ion, Nicotine isomethiodide, Nicotine isomethonium ion	[1] [2]
Molecular Formula	$C_{11}H_{17}N_2^+$	[1]
Molecular Weight (Cation)	177.27 g/mol	[1]
Canonical SMILES	$C[N+](=O)[C@@H](C)C=C(C(=O)C2CCCC2)N2C$	[1]
InChI Key	HIOROZIUERMMRQ- UHFFFAOYSA-N	[1]

Spectroscopic Data for Structural Elucidation

The structural confirmation of **N-Methylnicotinium** relies heavily on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, experimentally validated high-resolution spectrum for **N-Methylnicotinium** iodide is not readily available in public databases, predicted chemical shifts and some experimental data for key protons provide valuable structural insights.

Table 2.1: Predicted 1H NMR Chemical Shifts for **N-Methylnicotinium** Cation

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Notes
Pyridinium-N-CH ₃	4.3	s	Singlet, characteristic of the methyl group on the positively charged nitrogen.[3]
C2'-H	3.8 - 4.0	m	Multiplet, proton on the chiral center of the pyrrolidine ring.[3]
Pyrrolidine-N-CH ₃	~2.5	s	Singlet, methyl group on the pyrrolidine nitrogen.[3]
Aromatic Protons	7.5 - 9.0	m	Multiplets, protons on the pyridinium ring, shifted downfield due to the positive charge.
Pyrrolidine Ring Protons	1.8 - 3.5	m	Multiplets, remaining protons on the pyrrolidine ring.

Table 2.2: Predicted ¹³C NMR Chemical Shifts for **N**-Methylnicotinium Cation

Carbon	Predicted Chemical Shift (ppm)
Pyridinium-N-CH ₃	~48
C2'	~68
C6'	~57
C5	~145
C3	~142
C6	~141
C2	~140
C4	~127
Pyrrolidine-N-CH ₃	~40
C5'	~35
C4'	~23

Note: The chemical shifts are predicted and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of **N-MethylNicotinium**, aiding in its identification, particularly in biological matrices.

Table 2.3: Predicted Mass Spectrometry Fragmentation of **N-MethylNicotinium** Cation

m/z	Proposed Fragment	Notes
177.139	$[M]^+$	Molecular ion (monoisotopic mass).[3]
160.1	$[M - CH_4]^+$	Loss of a methyl group and a hydrogen atom.[3]
130.0	$[C_8H_8N]^+$	Fragmentation involving the cleavage of the pyrrolidine ring.[3]

Experimental Protocols

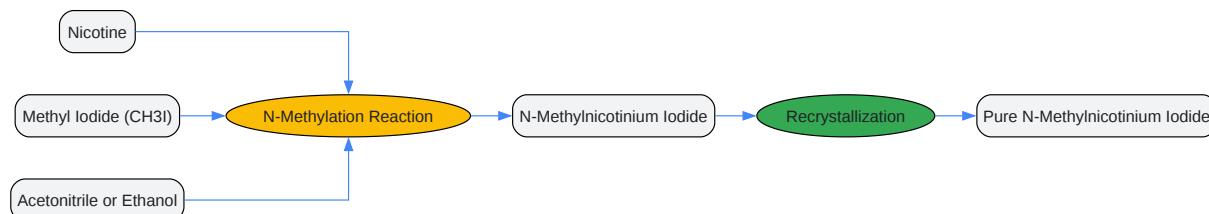
Synthesis of N-MethylNicotinium Iodide

N-MethylNicotinium iodide is typically synthesized by the direct N-methylation of nicotine using methyl iodide.[3]

Protocol:

- Reagents and Materials:
 - (S)-Nicotine
 - Methyl iodide (CH_3I)
 - Anhydrous acetonitrile or ethanol
 - Round-bottom flask with a reflux condenser
 - Stirring apparatus
 - Heating mantle
 - Ethanol and water for recrystallization
 - Rotary evaporator

- Procedure: a. Dissolve (S)-nicotine in a minimal amount of anhydrous acetonitrile or ethanol in a round-bottom flask. b. Add a stoichiometric equivalent of methyl iodide to the solution. Caution: Methyl iodide is toxic and should be handled in a well-ventilated fume hood. c. Stir the reaction mixture at room temperature or under gentle reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). d. Upon completion, a precipitate of **N-Methylnicotinium** iodide may form. If not, the solvent can be partially removed under reduced pressure using a rotary evaporator to induce crystallization. e. Collect the crude product by filtration. f. Purify the crude product by recrystallization from an ethanol/water mixture.^[3]
- Characterization:
 - Confirm the identity and purity of the synthesized **N-Methylnicotinium** iodide using NMR spectroscopy, mass spectrometry, and melting point determination.



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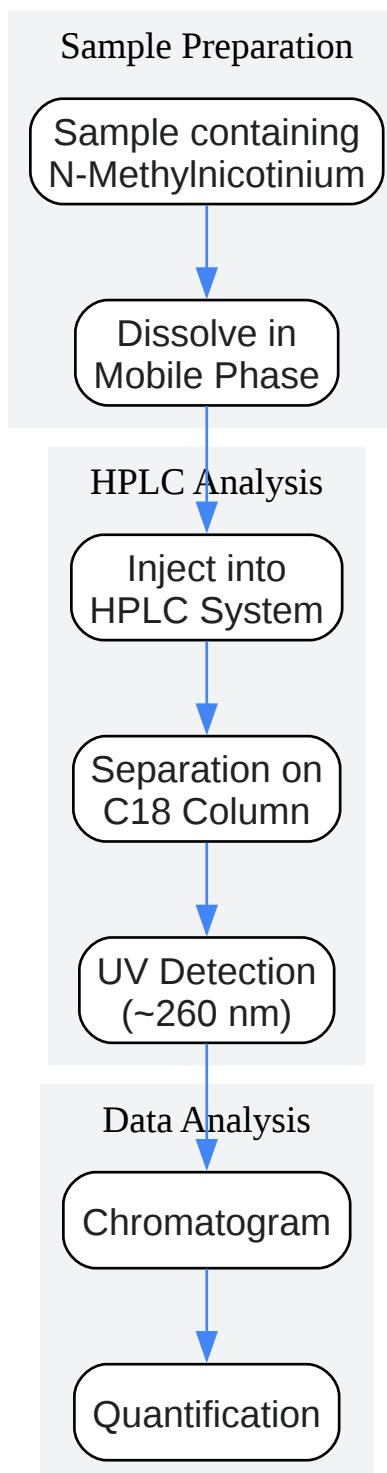
Caption: Synthetic workflow for **N-Methylnicotinium** iodide.

HPLC Method for Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of **N-Methylnicotinium**.

Protocol:

- Instrumentation:
 - HPLC system with a UV detector
 - C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m)
- Mobile Phase:
 - A mixture of acetonitrile and water, with potential additives like a buffer or an ion-pairing agent to improve peak shape and retention. A typical mobile phase could be a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.
- Procedure: a. Prepare a standard solution of **N-MethylNicotinium** iodide of known concentration in the mobile phase. b. Prepare the sample for analysis by dissolving it in the mobile phase. c. Set the HPLC conditions:
 - Flow rate: 1.0 mL/min
 - Injection volume: 10-20 μ L
 - UV detection wavelength: ~260 nm
 - Inject the standard and sample solutions and record the chromatograms.
 - Identify the **N-MethylNicotinium** peak by comparing the retention time with the standard. The concentration can be quantified by comparing the peak area with a calibration curve.

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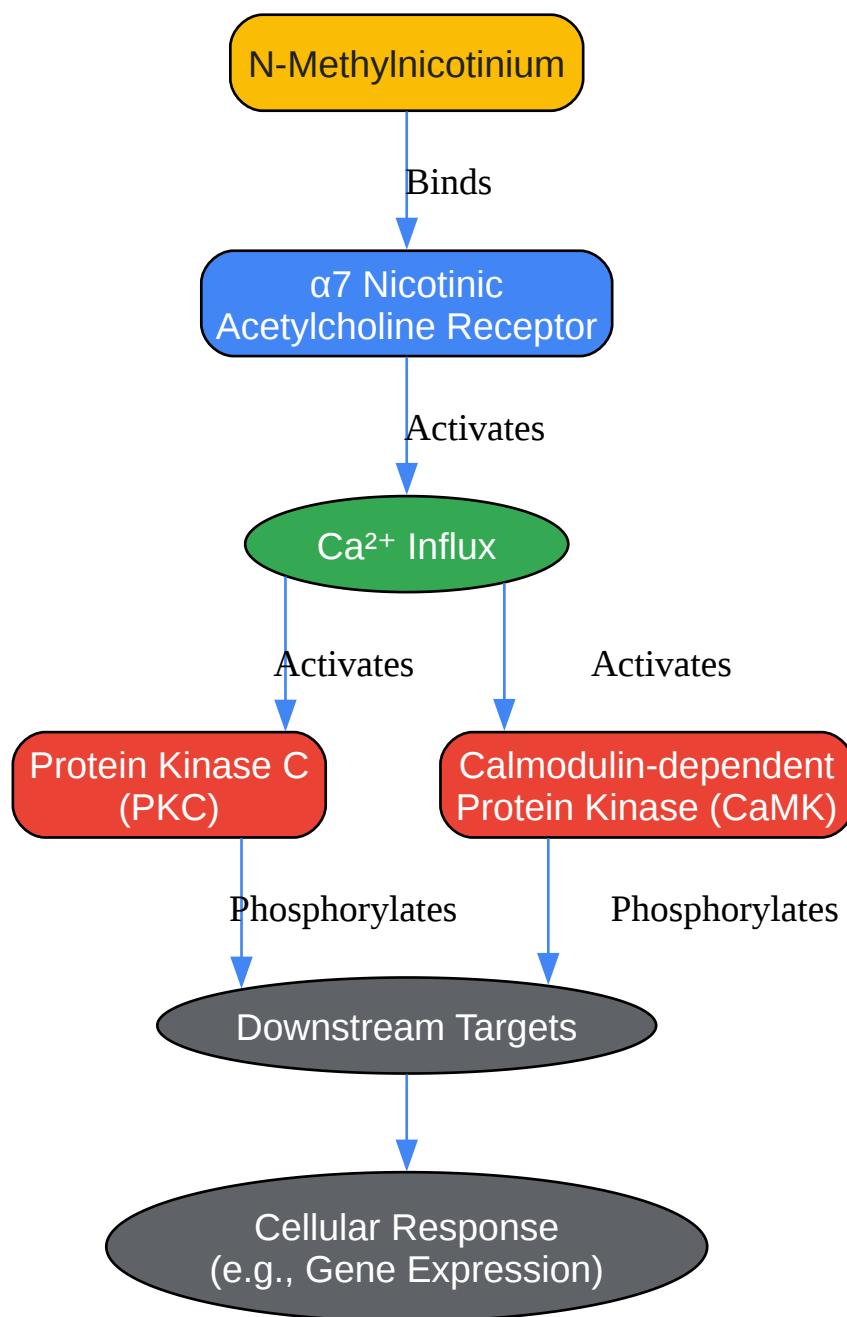
Caption: Experimental workflow for HPLC analysis.

Signaling Pathway Interactions

N-MethylNicotinium, as a structural analog of nicotine, is known to interact with nicotinic acetylcholine receptors (nAChRs).

Studies on quaternary nitrogen analogs of nicotine suggest that **N-MethylNicotinium**'s interaction with the $\alpha 4\beta 2$ nAChR subtype is diminished compared to nicotine, while its interaction with the $\alpha 7$ nAChR subtype is better tolerated.^[4] The $\alpha 7$ nAChR is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca^{2+} . This influx can trigger a cascade of downstream signaling events.

The binding of an agonist like **N-MethylNicotinium** to the $\alpha 7$ nAChR is thought to induce a conformational change in the receptor, opening the ion channel. The subsequent increase in intracellular Ca^{2+} can activate various calcium-dependent enzymes and signaling pathways, including protein kinase C (PKC) and calmodulin-dependent protein kinase (CaMK). These kinases can, in turn, phosphorylate a variety of downstream targets, leading to changes in gene expression and cellular function.



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Caption: Postulated signaling pathway of **N-Methylnicotinium** via $\alpha 7$ nAChR.

Conclusion

The chemical structure of **N-Methylnicotinium** has been unequivocally established through a combination of synthetic organic chemistry and modern spectroscopic techniques. This guide provides a consolidated resource of its chemical properties, methods for its preparation and

analysis, and insights into its biological interactions. The detailed protocols and data summaries are intended to facilitate further research into the pharmacology and toxicology of this important nicotine metabolite. Future work should focus on obtaining high-resolution experimental spectroscopic data and further elucidating the specific downstream signaling cascades it modulates.

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